molecular formula C21H16N6O3 B4232262 N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B4232262
M. Wt: 400.4 g/mol
InChI Key: QWMJPMWRCXRLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as NBPT, is a potent urease inhibitor that has gained significant attention in recent years due to its potential applications in agriculture. NBPT has been shown to effectively reduce urea hydrolysis in soil, leading to increased nitrogen use efficiency and decreased nitrate leaching.

Mechanism of Action

N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine works by inhibiting the activity of urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease activity, this compound reduces the amount of ammonia released into the soil, leading to increased nitrogen use efficiency and decreased nitrate leaching.
Biochemical and Physiological Effects:
This compound has no known direct biochemical or physiological effects on plants or animals. Its effects are limited to its inhibition of urease activity in the soil.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potent urease inhibition activity, which allows for precise control of nitrogen availability in soil. However, this compound is relatively expensive and may not be suitable for large-scale agricultural applications.

Future Directions

Future research on N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine should focus on optimizing its synthesis method to increase yield and reduce costs. Additionally, further studies are needed to fully understand the long-term effects of this compound on soil health and crop yields. Finally, research should be conducted to explore the potential applications of this compound in other areas, such as wastewater treatment and bioremediation.

Scientific Research Applications

N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in agriculture. It has been shown to effectively reduce urea hydrolysis in soil, leading to increased nitrogen use efficiency and decreased nitrate leaching. This compound has also been shown to improve crop yields and reduce greenhouse gas emissions.

Properties

IUPAC Name

[5-(benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c28-20(17-10-4-5-11-18(17)27(29)30)26-21(23-13-15-7-2-1-3-8-15)24-19(25-26)16-9-6-12-22-14-16/h1-12,14H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJPMWRCXRLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-(2-nitrobenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

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